3,5-Difluoro-2-trimethylstannylpyridine
Description
3,5-Difluoro-2-trimethylstannylpyridine is a pyridine derivative substituted with fluorine atoms at the 3- and 5-positions and a trimethylstannyl (-Sn(CH₃)₃) group at the 2-position. Its molecular formula is C₈H₁₀F₂NSn, with a molecular weight of 276.71 g/mol. The trimethylstannyl group confers reactivity in Stille cross-coupling reactions, enabling carbon-carbon bond formation in organic synthesis. Fluorine substituents, being electron-withdrawing, modulate the electronic environment of the pyridine ring, influencing regioselectivity and reaction kinetics. This compound is primarily used in pharmaceutical and materials science research for constructing complex aromatic systems .
Properties
Molecular Formula |
C8H11F2NSn |
|---|---|
Molecular Weight |
277.89 g/mol |
IUPAC Name |
(3,5-difluoropyridin-2-yl)-trimethylstannane |
InChI |
InChI=1S/C5H2F2N.3CH3.Sn/c6-4-1-5(7)3-8-2-4;;;;/h1-2H;3*1H3; |
InChI Key |
SUTAHDHLNHTVQT-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C1=C(C=C(C=N1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The table below compares 3,5-Difluoro-2-trimethylstannylpyridine with two halogenated pyridine analogues:
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Electronic Effects | Applications |
|---|---|---|---|---|
| 3,5-Difluoro-2-trimethylstannylpyridine | 2-Sn(CH₃)₃, 3-F, 5-F | 276.71 | - Sn(CH₃)₃: Electron-donating (σ-donor) - F: Strongly electron-withdrawing |
Stille coupling, drug discovery |
| 3,5-Dichloro-2,4,6-trifluoropyridine | 2,4,6-F; 3,5-Cl | 201.96 | - Cl/F: Electron-withdrawing | Agrochemical intermediates |
| 3,5-Dichloro-2-(trifluoromethyl)pyridine | 2-CF₃; 3,5-Cl | 272.80 | - CF₃: Strongly electron-withdrawing | Pharmaceutical synthesis |
Key Observations :
- Trimethylstannyl Group : The Sn(CH₃)₃ substituent in the target compound introduces steric bulk and facilitates metal-mediated cross-coupling reactions, unlike halogenated derivatives .
- Electron-Withdrawing Effects : Fluorine and chlorine substituents deactivate the pyridine ring, making it less reactive toward electrophilic substitution compared to the stannyl analogue, which participates in transition-metal catalysis .
Reactivity and Stability
- Stille Coupling : The trimethylstannyl group in 3,5-Difluoro-2-trimethylstannylpyridine enables efficient coupling with aryl/vinyl halides under mild conditions. In contrast, halogenated pyridines (e.g., 3,5-Dichloro-2,4,6-trifluoropyridine) require palladium catalysts for Suzuki-Miyaura coupling, often necessitating higher temperatures .
- Stability: Organotin compounds are air- and moisture-sensitive, requiring inert handling conditions. Halogenated derivatives (e.g., 3,5-Dichloro-2-(trifluoromethyl)pyridine) exhibit greater stability under ambient conditions .
Data Table: Comparative Properties
| Property | 3,5-Difluoro-2-trimethylstannylpyridine | 3,5-Dichloro-2,4,6-trifluoropyridine | 3,5-Dichloro-2-(trifluoromethyl)pyridine |
|---|---|---|---|
| Molecular Formula | C₈H₁₀F₂NSn | C₅Cl₂F₃N | C₆Cl₂F₃N |
| Melting Point | Not reported | Not reported | Not reported |
| Key Reaction | Stille coupling | Nucleophilic substitution | Suzuki-Miyaura coupling |
| Hazard Class | Toxic (organotin) | Irritant | Harmful if inhaled |
Research Findings and Implications
- Fluorine vs. Chlorine : Fluorine’s smaller atomic size and higher electronegativity result in stronger inductive effects compared to chlorine, influencing the electronic density and reactivity of the pyridine ring .
- Trimethylstannyl Advantage: The Sn(CH₃)₃ group’s σ-donor capability enhances oxidative addition efficiency in cross-coupling reactions, outperforming halogenated analogues in constructing sterically hindered biaryls .
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